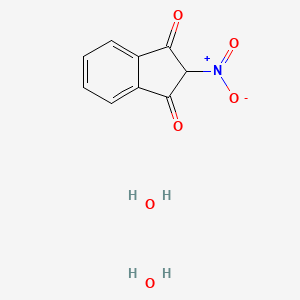![molecular formula C11H8N4O2S B2357383 (2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid CAS No. 24838-13-9](/img/structure/B2357383.png)
(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C11H8N4O2S and a molecular weight of 260.27 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new ligand was derived from 5H-[1,2,4]triazino[5,6-b]indol-3-amine and 2-hydroxy-1-naphthaldehyde . This ligand was used for the synthesis of metal complexes by the addition of Ni(II)/Cu(II) metal sulfates and 2,2′ bipyridine or 1,10 phenanthroline in a 1:1:1 molar ratio .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by elemental analysis and spectroscopic methods (FT-IR, ToF-MS, 1H NMR, 13C NMR), molar conductance, and magnetic moment determination . The Ni(II) complexes adopt the square planar geometry and Cu(II) complexes acquire distorted octahedral arrangement .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, the in vitro DNA binding behavior of ligand and metal complexes was explored by fluorescence spectral and ethidium bromide studies .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- (2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid and its derivatives have been synthesized and studied for their chemical properties. These compounds are typically created through reactions involving isatin and various reagents, including thiocarbohydrazide and chloroformates, under different conditions like refluxing in acetic acid (Ali, Harthi, Saad, & Amin, 2016). Further chemical reactions have led to the development of diverse derivatives with unique structural and chemical characteristics (Al Osaimi, Ali, Saad, & El Sayed Aly, 2017).
Antimicrobial Activity
- Several derivatives of this compound have been tested for antimicrobial properties. Studies indicate that some of these derivatives exhibit promising antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Shruthi, Poojary, Kumar, Prathibha, Hussain, Revanasiddappa, & Joshi, 2015).
Antidepressant and Anticonvulsant Properties
- Research has also explored the antidepressant and anticonvulsant potential of certain derivatives. Some compounds have shown very good activity in these areas, indicating their potential use in treating depression and seizure disorders (Shruthi et al., 2015).
Heterocyclic Chemistry
- The compound and its derivatives are of interest in heterocyclic chemistry, with studies focusing on the synthesis of new heterocyclic systems. These systems have applications in pharmaceutical research, particularly in the development of novel therapeutic agents (Rybakova, Kim, Ezhikova, & Kodess, 2015).
Mécanisme D'action
Target of Action
The primary targets of (2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid are DNA and Human Serum Albumin (HSA) . The compound interacts with these targets, leading to changes in their structure and function.
Mode of Action
The compound interacts with DNA via non-covalent groove binding and electrostatic interactions . This interaction leads to conformational changes in the DNA structure. In addition, the compound also binds to HSA, causing conformational modulations in the Trp-214 microenvironments in the subdomain IIA pocket .
Biochemical Pathways
The interaction of the compound with dna and hsa suggests that it may influence the transcription and translation processes within the cell .
Result of Action
The interaction of the compound with DNA and HSA leads to changes in their structure and function . These changes can potentially affect the transcription and translation processes within the cell, leading to alterations in gene expression and protein synthesis .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of metal ions can affect the compound’s cytotoxicity
Safety and Hazards
Orientations Futures
The future directions in the study of “(2H-[1,2,4]Triazino[5,6-b]indol-3-ylsulfanyl)-acetic acid” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications in various fields. The design of new pharmacophoric motifs that recognize DNA is necessary for the generation of a series of new chemotherapeutic agents .
Propriétés
IUPAC Name |
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2S/c16-8(17)5-18-11-13-10-9(14-15-11)6-3-1-2-4-7(6)12-10/h1-4H,5H2,(H,16,17)(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTWYBLOBBPUIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B2357303.png)




![4-((2-oxo-2-(p-tolyl)ethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2357313.png)
![N-(3-methoxybenzyl)-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2357314.png)



